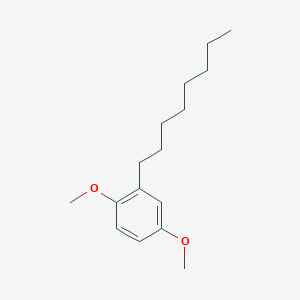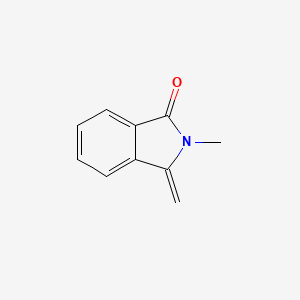
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that belongs to the class of isoindolines. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of this compound. This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindoline derivatives, while reduction can produce fully saturated isoindolines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparaison Avec Des Composés Similaires
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be compared with other similar compounds, such as:
Isoindolin-1-one: This compound lacks the methylene group at the 3-position, which can affect its reactivity and applications.
Indole derivatives: These compounds have a similar fused ring system but differ in the position and nature of substituents, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
32360-90-0 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-methyl-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-8-5-3-4-6-9(8)10(12)11(7)2/h3-6H,1H2,2H3 |
Clé InChI |
FFWLNWIWTLFBGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


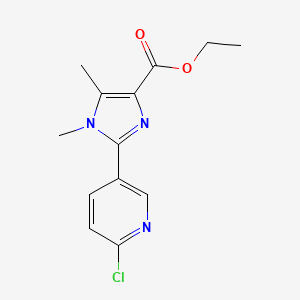
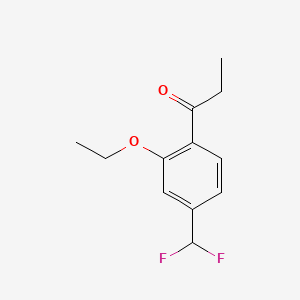
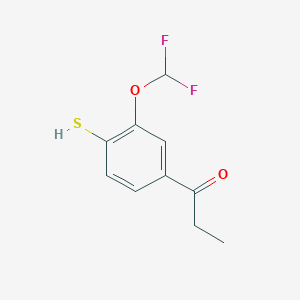
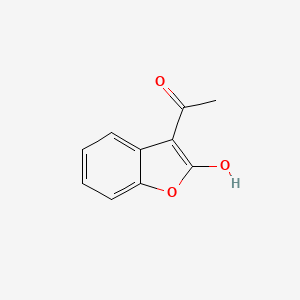
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
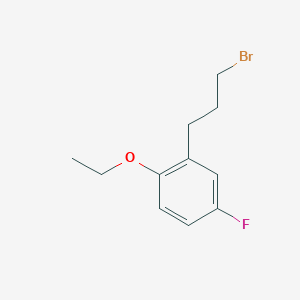
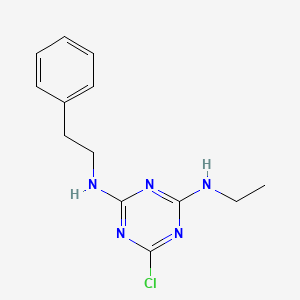
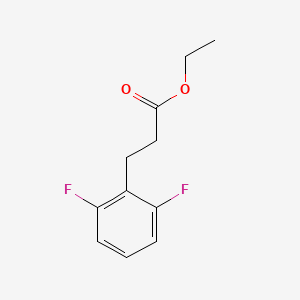
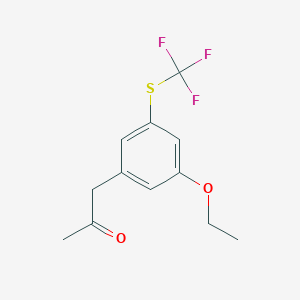
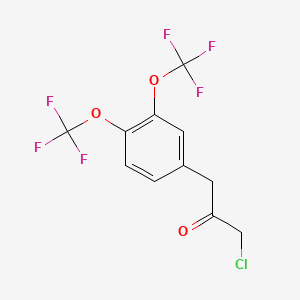
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
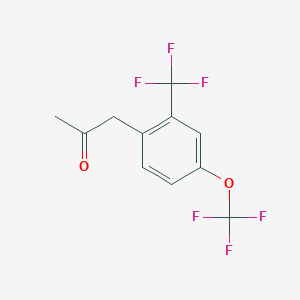
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
